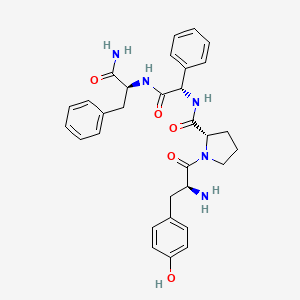

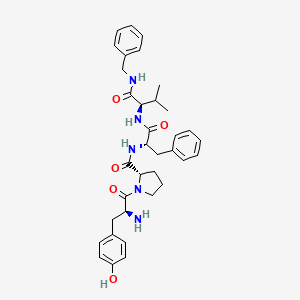

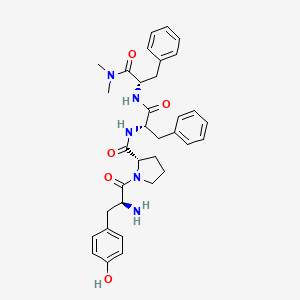

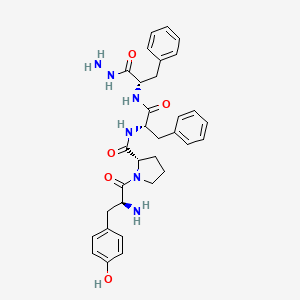

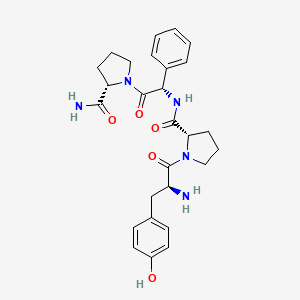

Tyr-Pro-Phg-Phe-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyr-Pro-Phg-Phe-NH2 es un compuesto tetrapéptido compuesto por los aminoácidos tirosina, prolina, fenilglicina y fenilalanina, con un grupo amida en el C-terminal. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tyr-Pro-Phg-Phe-NH2 típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para el ensamblaje de péptidos. El proceso comienza con la unión del aminoácido C-terminal (fenilalanina) a una resina sólida. Los aminoácidos subsiguientes (fenilglicina, prolina y tirosina) se añaden secuencialmente a través de una serie de pasos de acoplamiento y desprotección. Los reactivos comunes utilizados en estas reacciones incluyen N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para el acoplamiento, y ácido trifluoroacético (TFA) para la desprotección .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están bien documentados, la síntesis de péptidos a gran escala generalmente sigue principios similares a la SPPS a escala de laboratorio, con optimizaciones para la eficiencia y el rendimiento. La automatización y las técnicas de alto rendimiento se emplean a menudo para producir péptidos a granel.

Análisis De Reacciones Químicas

Tipos de reacciones

Tyr-Pro-Phg-Phe-NH2 puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina u otros productos oxidativos.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en versiones modificadas del péptido.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC y HOBt.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la tirosina puede conducir a la formación de ditirosina, mientras que las reacciones de sustitución pueden producir análogos de péptidos con secuencias alteradas.

Aplicaciones Científicas De Investigación

Tyr-Pro-Phg-Phe-NH2 tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por sus posibles actividades biológicas, incluyendo interacciones con receptores y enzimas.

Medicina: Explorado por sus posibles efectos terapéuticos, como las propiedades analgésicas

Industria: Utilizado en el desarrollo de materiales y productos farmacéuticos basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de Tyr-Pro-Phg-Phe-NH2 implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Por ejemplo, se ha demostrado que péptidos similares interactúan con los receptores opioides, lo que lleva a efectos analgésicos . Las vías implicadas en estas interacciones a menudo incluyen la unión al receptor, la transducción de señales y las respuestas fisiológicas posteriores.

Comparación Con Compuestos Similares

Compuestos similares

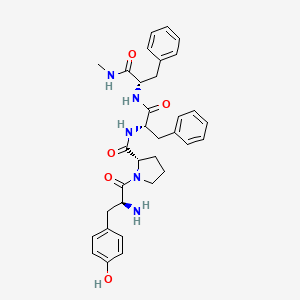

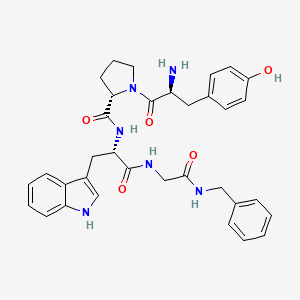

- Tyr-Pro-Phe-Phg-NH2

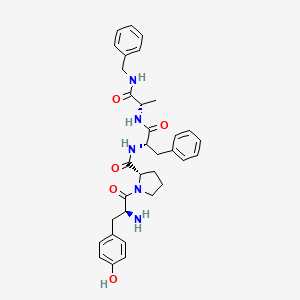

- Tyr-Pro-Phe-Pro-NH2

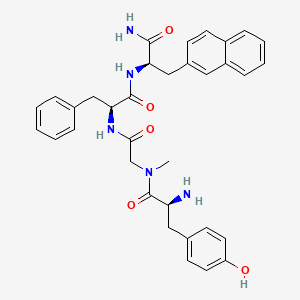

- Tyr-D-Arg-Phe-Gly-NH2

Singularidad

Tyr-Pro-Phg-Phe-NH2 es único debido a su secuencia específica y la presencia de fenilglicina, que puede impartir propiedades químicas y biológicas distintas en comparación con otros péptidos similares. Esta singularidad lo hace valioso para aplicaciones de investigación específicas y posibles usos terapéuticos .

Propiedades

Fórmula molecular |

C31H35N5O5 |

|---|---|

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)29(39)35-27(22-10-5-2-6-11-22)30(40)34-25(28(33)38)19-20-8-3-1-4-9-20/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27-/m0/s1 |

Clave InChI |

CLTFAZZUUWSIAO-FWEHEUNISA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)